![molecular formula C11H8F3N3O2 B2678026 4-Nitro-1-{[4-(trifluoromethyl)phenyl]methyl}-1H-pyrazole CAS No. 1104806-97-4](/img/structure/B2678026.png)
4-Nitro-1-{[4-(trifluoromethyl)phenyl]methyl}-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“4-Nitro-1-{[4-(trifluoromethyl)phenyl]methyl}-1H-pyrazole” is a chemical compound with the empirical formula C11H8O2N3F3 and a molecular weight of 271.20 . It is a solid substance .
Synthesis Analysis
The synthesis of pyrazoles, the class of compounds to which “4-Nitro-1-{[4-(trifluoromethyl)phenyl]methyl}-1H-pyrazole” belongs, can be achieved through various methods. One common method involves a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes . Another method involves one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride .Chemical Reactions Analysis
Pyrazoles can undergo a variety of chemical reactions. For instance, they can participate in phosphine-free [3+2] cycloaddition reactions with dialkyl azodicarboxylates . They can also undergo Cu-catalyzed aerobic oxidative cyclization .Physical And Chemical Properties Analysis
“4-Nitro-1-{[4-(trifluoromethyl)phenyl]methyl}-1H-pyrazole” is a solid substance . Its empirical formula is C11H8O2N3F3 and it has a molecular weight of 271.20 .Scientific Research Applications
- LRRK2 Inhibitors : 4-Nitro-1-{[4-(trifluoromethyl)phenyl]methyl}-1H-pyrazole serves as a building block for synthesizing pharmaceutical compounds. Notably, it contributes to the development of highly selective, brain-penetrant aminopyrazole LRRK2 inhibitors. These inhibitors are being explored as potential treatments for Parkinson’s disease .
- In a study, the benzene ring of an indazole derivative containing 4-nitro-1-{[4-(trifluoromethyl)phenyl]methyl}-1H-pyrazole was found to exhibit electropositivity, which correlated with enhanced antifungal activity. Understanding these electrostatic interactions can aid in designing more effective antifungal agents .
- Researchers have employed tandem radial chromatography to isolate isomeric pyrazole products derived from 4-nitro-1-{[4-(trifluoromethyl)phenyl]methyl}-1H-pyrazole. This method allows for efficient purification and isolation of specific compounds, contributing to synthetic chemistry endeavors .
Medicinal Chemistry and Drug Development
Antifungal Activity
Synthetic Chemistry
properties
IUPAC Name |
4-nitro-1-[[4-(trifluoromethyl)phenyl]methyl]pyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3N3O2/c12-11(13,14)9-3-1-8(2-4-9)6-16-7-10(5-15-16)17(18)19/h1-5,7H,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUUVYALFEFDUEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=C(C=N2)[N+](=O)[O-])C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Nitro-1-{[4-(trifluoromethyl)phenyl]methyl}-1H-pyrazole |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.